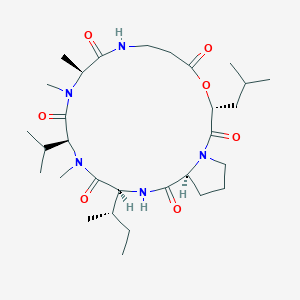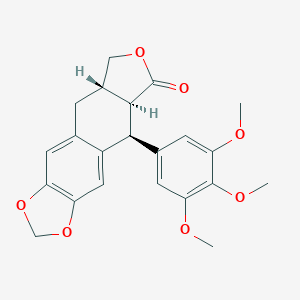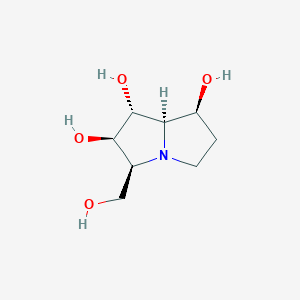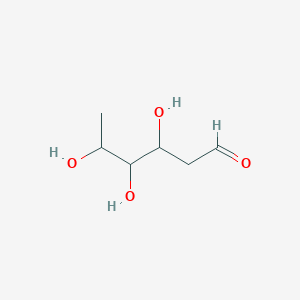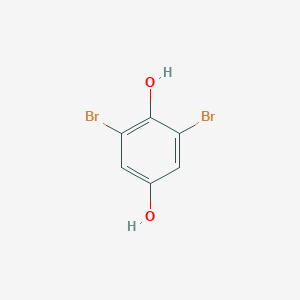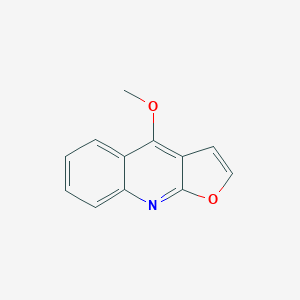
Pediocine
Vue d'ensemble
Description
Pedicin is a naturally occurring chalcone, a type of flavonoid, with the molecular formula C18H18O6. It is known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Pedicin is found in several plant species and has been the subject of numerous studies due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pedicin has a wide range of scientific research applications due to its biological activities:
Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects, which could be beneficial in treating conditions such as arthritis and cardiovascular diseases.
Industry: Utilized as a natural preservative in food and cosmetic products due to its antimicrobial properties.
Mécanisme D'action
Target of Action
Pedicin, a class IIa bacteriocin, primarily targets the cytoplasmic membrane of Gram-positive cells . The primary targets are the mannose phosphotransferase system (man-PTS), which acts as the receptor for class IIa bacteriocins . The bacteriocins are often cationic, amphiphilic, membrane-permeabilizing peptides .
Mode of Action
Pedicin interacts with its targets by dissipating the transmembrane electrical potential through pore formation . The bacteriocin binds non-specifically to the negatively charged membrane of target bacteria, facilitating a specific binding to the receptor protein . This alters the functionality of the receptor protein and forms an independent pore in which the bacteriocin is inserted into the membrane .
Biochemical Pathways
The biochemical pathways affected by pediocin involve the disruption of the normal function of the cytoplasmic membrane of Gram-positive cells . The formation of pores in the membrane leads to the dissipation of the transmembrane electrical potential . This disruption can lead to cell lysis and death .
Pharmacokinetics
They are often stable across a wide pH range and retain their activity even after heat treatment . These properties suggest that pediocin could have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of pediocin’s action primarily involve the disruption of the normal function of the cytoplasmic membrane of Gram-positive cells . This disruption can lead to cell lysis and death . The bactericidal action of pediocin makes it an effective antimicrobial agent against Gram-positive food spoilage and pathogenic bacteria .
Action Environment
The action of pediocin can be influenced by various environmental factors such as temperature and pH . Pediocin retains its activity across a wide pH range and is thermostable, even at sterilization temperatures . It also remains active at cold temperatures, even as low as -80°C . These properties suggest that pediocin can maintain its efficacy and stability under a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
Pedicin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the cytoplasmic membrane of susceptible bacteria, leading to the dissipation of the transmembrane electrical potential . Pedicin interacts with membrane-bound proteins and enzymes, disrupting their normal function and leading to cell death. The interaction with these biomolecules is typically characterized by the formation of pores in the bacterial membrane, which compromises membrane integrity and function .
Cellular Effects
Pedicin exerts significant effects on various types of cells and cellular processes. In Gram-positive bacteria, Pedicin disrupts cell membrane integrity, leading to cell lysis and death . It influences cell signaling pathways by interfering with membrane-bound receptors and enzymes, which can alter gene expression and cellular metabolism. For instance, Pedicin’s action can lead to the release of intracellular contents, further disrupting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Pedicin involves binding interactions with specific membrane components of target bacteria. Pedicin binds to the cell membrane, causing pore formation and subsequent leakage of cellular contents . This binding interaction is facilitated by the cationic nature of Pedicin, which allows it to interact with the negatively charged components of the bacterial membrane. Additionally, Pedicin can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pedicin have been observed to change over time. Pedicin remains stable and retains its antimicrobial activity across a wide range of pH levels and temperatures . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to degradation and reduced efficacy. Long-term studies have shown that Pedicin can have lasting effects on cellular function, including persistent disruption of membrane integrity and metabolic processes .
Dosage Effects in Animal Models
The effects of Pedicin vary with different dosages in animal models. At low doses, Pedicin exhibits potent antimicrobial activity without significant adverse effects . At higher doses, toxic effects such as cell membrane damage and disruption of normal cellular processes have been observed . Threshold effects have been noted, where a minimum concentration of Pedicin is required to achieve antimicrobial efficacy, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
Pedicin is involved in several metabolic pathways, primarily those related to membrane integrity and energy production. It interacts with enzymes and cofactors involved in maintaining the proton motive force across the bacterial membrane . By disrupting these pathways, Pedicin can alter metabolic flux and reduce the levels of key metabolites, leading to cell death .
Transport and Distribution
Within cells and tissues, Pedicin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of Pedicin at target sites, such as the bacterial cell membrane. The distribution of Pedicin within the cell is crucial for its antimicrobial activity, as it needs to reach and interact with membrane components to exert its effects .
Subcellular Localization
Pedicin’s subcellular localization is primarily at the bacterial cell membrane, where it exerts its antimicrobial activity . The targeting of Pedicin to the membrane is facilitated by its cationic nature and specific targeting signals that direct it to membrane-bound components. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of Pedicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pedicin can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of Pedicin involves optimizing the Claisen-Schmidt condensation reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity Pedicin.
Types of Reactions:
Oxidation: Pedicin can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of Pedicin can yield dihydrochalcones, which are less conjugated and have different biological activities. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Pedicin can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of Pedicin.
Comparaison Avec Des Composés Similaires
Pedicin is similar to other chalcones and flavonoids but has unique properties that distinguish it from others:
Similar Compounds: Chalcone, Isoliquiritigenin, Butein, Licochalcone A.
Uniqueness: Pedicin has a unique combination of hydroxyl and methoxy groups on its aromatic rings, which contribute to its distinct biological activities. Its potent antimicrobial and antioxidant properties make it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRMAMORBLMPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312513 | |
| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-51-7 | |
| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


